4-Chloro-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a heptyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-(heptyloxy)benzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-Chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- N’-[(E)-{4-[(E)-(2-benzoylhydrazono)methyl]phenyl}methylidene]benzohydrazide
Uniqueness
4-Chloro-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the heptyloxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C21H25ClN2O2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(2-heptoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-2-3-4-5-8-15-26-20-10-7-6-9-18(20)16-23-24-21(25)17-11-13-19(22)14-12-17/h6-7,9-14,16H,2-5,8,15H2,1H3,(H,24,25)/b23-16+ |
InChI Key |
PZPVZQQGKVZNNR-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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